[(2-Cyclopropylphenoxy)methyl]-oxirane
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Overview
Description
[(2-Cyclopropylphenoxy)methyl]-oxirane is a chemical compound with the molecular formula C12H14O2. It is an intermediate used in the synthesis of various pharmaceutical agents, including beta adrenergic receptor antagonists . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a cyclopropyl group attached to a phenoxy moiety.
Preparation Methods
The synthesis of [(2-Cyclopropylphenoxy)methyl]-oxirane typically involves the reaction of 2-cyclopropylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(2-Cyclopropylphenoxy)methyl]-oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Major Products: The major products formed from these reactions include diols, alcohols, and substituted ethers, depending on the reagents and conditions used.
Scientific Research Applications
[(2-Cyclopropylphenoxy)methyl]-oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is used in the development of drugs targeting cardiovascular diseases and other conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Cyclopropylphenoxy)methyl]-oxirane involves its interaction with molecular targets such as beta adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects, including reduced heart rate and blood pressure . The pathways involved in its action include the inhibition of cyclic AMP production and the modulation of intracellular calcium levels.
Comparison with Similar Compounds
[(2-Cyclopropylphenoxy)methyl]-oxirane can be compared with other similar compounds, such as:
Oxirane, [(2-methylphenoxy)methyl]-: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
Oxirane, [(2-propenyloxy)methyl]-: This compound features a propenyl group instead of a cyclopropyl group.
Oxirane, [(2-methoxyphenoxy)methyl]-: This compound has a methoxy group in place of the cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
[(2-Cyclopropylphenoxy)methyl]-oxirane, a compound featuring an epoxide functional group, has garnered attention in pharmacological research due to its potential biological activities. Epoxides are known for their reactivity and ability to interact with biological macromolecules, leading to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its antitumor and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : C12H14O
- Molecular Weight : 190.24 g/mol
- Functional Groups : Epoxide and phenoxy group
The presence of the cyclopropyl ring contributes to the compound's unique reactivity and biological profile.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathways, which has been observed in several tumor types:
- Cytotoxicity Assays : The compound was tested against multiple cancer cell lines, including:
- HepG2 (liver carcinoma)
- A549 (lung carcinoma)
- B16 (melanoma)
The results indicated an IC50 range between 0.7 µM to 4.1 µM, suggesting potent antitumor activity comparable to established chemotherapeutic agents .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 1.5 |
A549 | 2.0 |
B16 | 1.0 |
Anti-inflammatory Activity
In addition to its antitumor effects, this compound has shown promising anti-inflammatory properties. The compound inhibits macrophage activation and reduces the production of pro-inflammatory cytokines:
- In Vitro Studies : The compound significantly hampered macrophage motility and nitric oxide (NO) production.
- In Vivo Models : In murine models of inflammation, it effectively reduced paw edema induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .
Apoptosis Induction
The biological activity of this compound is largely attributed to its ability to induce apoptosis in cancer cells. This process is mediated through the following mechanisms:
- Mitochondrial Pathway Activation : The compound enhances the activity of executioner caspases (caspase-3 and caspase-7), leading to programmed cell death.
- Drug Interaction : It has been suggested that this compound may interact with drug efflux pumps, enhancing the accumulation of chemotherapeutic agents such as doxorubicin in tumor cells .
Case Study 1: Melanoma Treatment
A study involving B16 melanoma cells revealed that treatment with this compound resulted in a marked decrease in cell viability and significant induction of apoptosis. The study utilized flow cytometry to confirm these findings, showing increased levels of apoptotic markers post-treatment.
Case Study 2: Inflammatory Response Modulation
In a murine model of acute inflammation, administration of this compound led to a reduction in inflammatory markers and a decrease in leukocyte infiltration at the site of inflammation. These results support its potential use in treating inflammatory diseases.
Properties
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-4-12(14-8-10-7-13-10)11(3-1)9-5-6-9/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXFSQBJAXSEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.